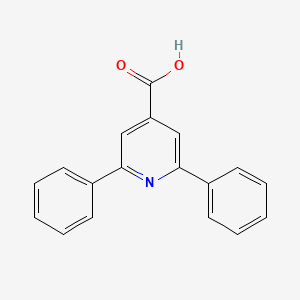![molecular formula C13H11ClO4 B1352892 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid CAS No. 832739-89-6](/img/structure/B1352892.png)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is a chemical compound. It is related to 4-Chloro-2-methylphenoxyacetic acid (MPCA), which is a herbicide . The molecular weight of a similar compound, Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester, is 214.646 .
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-2-methylphenoxyacetic acid, involves the addition of appropriate ligands on suitable places of phenoxy acidic acid . A Chinese source describes a synthesis process involving 2-methylphenoxymethanoic acid, magnesium chloride, and 2,5-dichlorothiazole .Molecular Structure Analysis
The molecular structure of “5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is related to the structures of similar compounds. For example, a compound with a similar structure, 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, has a molecular formula of C16H17ClO4 .Scientific Research Applications
Photoisomerization and Synthetic Applications
Research into the photoisomerization of α, β-unsaturated carboxylic acids and their derivatives highlights innovative approaches to chemical synthesis. For instance, the photochemically induced lactonization process for synthesizing furanones demonstrates the utility of light-mediated transformations in organic chemistry (Biot, Keukeleire, & Verzele, 2010).
Analytical Detection in Environmental Samples
The development of rapid analytical methods for detecting chlorophenoxy acid herbicides in water showcases the environmental monitoring applications of related compounds. Techniques involving in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry underline the importance of sensitive detection methods for environmental protection (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Advances in Synthetic Chemistry
The regioselective synthesis of furoic acids demonstrates their potential as scaffolds for developing compounds with biological activity, such as insulin receptor activators. This area of research indicates the versatility of these compounds in medicinal chemistry applications (Chou, Chen, Chen, & Chang, 2006).
Environmental Degradation Studies
Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils provide critical insights into the environmental fate of these chemicals. Understanding their potential for groundwater contamination is essential for assessing environmental risks and developing strategies for mitigating adverse effects (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Exploration of Bioactive Compounds
The discovery of new phenol derivatives from marine-derived fungi illustrates the ongoing search for novel bioactive compounds. Such research underscores the potential of natural products in drug discovery and development (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).
properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid | |
CAS RN |
832739-89-6 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

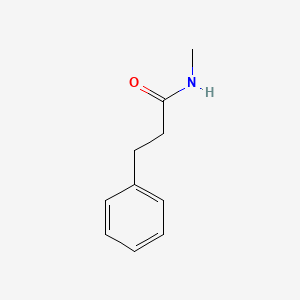
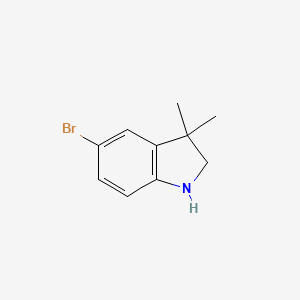

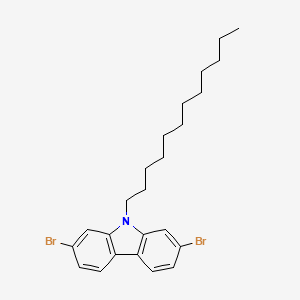
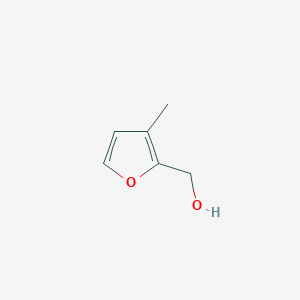
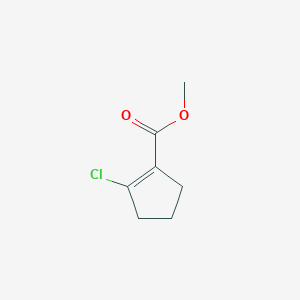


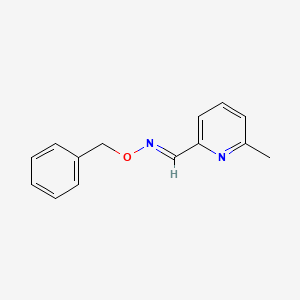
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
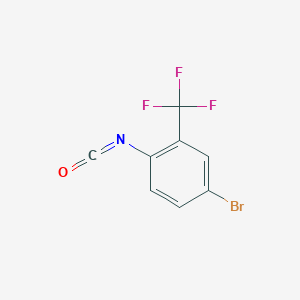
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

